Dammar-20(21)-en-3,24,25-triol
Overview
Description
Dammar-20(21)-en-3,24,25-triol: is a triterpenoid compound belonging to the dammarane family. Triterpenoids are a diverse group of natural products derived from squalene, and they are widely distributed in various medicinal plants. This compound is known for its complex structure and potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dammar-20(21)-en-3,24,25-triol can be achieved through various synthetic routes. One common method involves the copper(I)-catalyzed Mannich reaction of 3-oxo-22,23,24,25,26,27-hexanor-dammar-20(21)-in, leading to a series of aminomethylated products . Another approach involves the ozone oxidation of 3-oxo-22,23,24,25,26,27-hexanor-dammar-20-chloro-20(21)-en, followed by direct amidation .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as shea butter and other plants containing dammarane-type triterpenoids. The extraction process includes alcohol extraction, normal and reverse phase silica gel column chromatography, and re-crystallization .
Chemical Reactions Analysis
Types of Reactions
Dammar-20(21)-en-3,24,25-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form 24,25-epoxy-dammar-20(21)-en-3-one . It can also participate in substitution reactions, such as the Mannich reaction, to form aminomethylated products .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper(I) catalysts, ozone, and phosphorus halides . Reaction conditions often involve specific temperatures and solvents, such as hexane and benzene for chromatography .
Major Products
Major products formed from the reactions of this compound include 24,25-epoxy-dammar-20(21)-en-3-one and various aminomethylated derivatives .
Scientific Research Applications
Dammar-20(21)-en-3,24,25-triol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has shown potential antiviral and cytotoxic activities . The compound is also studied for its pharmacological properties, including its effects on cancer cells and its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of dammar-20(21)-en-3,24,25-triol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in viral replication, contributing to its antiviral activity .
Comparison with Similar Compounds
Dammar-20(21)-en-3,24,25-triol can be compared with other dammarane-type triterpenoids, such as dammar-20,25-diene-3β,24-diol and dammar-24-en-3β,20-diol . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxylation pattern and its potential for diverse chemical modifications .
Similar Compounds
- Dammar-20,25-diene-3β,24-diol
- Dammar-24-en-3β,20-diol
- 24,25-epoxy-dammar-20(21)-en-3-one
Biological Activity
Dammar-20(21)-en-3,24,25-triol (DMT) is a triterpenoid compound derived from various plant sources, particularly from the genus Shorea and Walsura robusta. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMT, supported by relevant data tables and case studies.
Chemical Structure and Properties
DMT is characterized by a complex molecular structure featuring a dammarane skeleton with hydroxyl groups at positions 3, 24, and 25. Its chemical formula is , and it possesses unique properties that contribute to its biological functions.
Biological Activities
DMT exhibits a range of biological activities, including:
- Antiviral Activity : DMT has shown potential in inhibiting viral replication by interacting with specific enzymes involved in the viral life cycle. For instance, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease .
- Cytotoxic Effects : Research indicates that DMT demonstrates cytotoxicity against various cancer cell lines. In vitro studies have shown that DMT can induce apoptosis in human cancer cells, making it a candidate for cancer therapeutics .
- Anti-inflammatory Properties : DMT has been found to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell-based assays .
- Antinociceptive Effects : Similar compounds within the dammarane family have exhibited pain-relieving properties, suggesting that DMT may also have applications in pain management .
The mechanism of action of DMT involves its interaction with various molecular targets. Its structure allows it to bind to specific receptors and enzymes, leading to modulation of signaling pathways associated with inflammation and cell proliferation. For example, inhibition of AChE not only impacts neurotransmitter levels but also influences neuroinflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DMT, it is helpful to compare it with other triterpenoids:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Dammar-20,25-diene-3β,24-diol | Hydroxyl groups at C3 and C24 | Exhibits strong anti-inflammatory activity |
Ginsenoside Rb1 | Sugar moieties attached | Known for neuroprotective effects |
Betulin | Pentacyclic structure | Notable for its antiviral properties |
DMT's specific hydroxylation pattern at positions 3, 24, and 25 differentiates it from these compounds and contributes to its unique biological activities .
Case Studies
Several studies have explored the efficacy of DMT in various biological contexts:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of DMT on human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma). The results indicated IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxic potential .
- Anti-inflammatory Assay : In a cell-based assay investigating the anti-inflammatory properties of DMT, researchers found that treatment with DMT significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Neuroprotective Potential : A recent investigation assessed the neuroprotective effects of DMT against oxidative stress-induced neuronal damage. The findings suggested that DMT could mitigate neuronal death through antioxidant mechanisms .
Properties
IUPAC Name |
(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOUVFUKZIYNJ-WYAOSOTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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